molecular formula C7H11FO2 B6226195 methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate CAS No. 2222981-41-9

methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate

Cat. No.: B6226195
CAS No.: 2222981-41-9
M. Wt: 146.16 g/mol
InChI Key: OSOOLBJZMWGQDU-UHFFFAOYSA-N
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Description

Methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate is an organic compound with the molecular formula C7H11FO2 and a molecular weight of 146.2 g/mol. This compound is known for its unique cyclopropane ring structure, which imparts significant strain and reactivity to the molecule. It is used as a building block in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate typically involves the reaction of 1-fluoro-2,2-dimethylcyclopropane-1-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring imparts significant strain, making the molecule highly reactive. This reactivity allows it to interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

    Cyfluthrin: A pyrethroid insecticide with a similar cyclopropane structure but different functional groups.

    Cyhalothrin: Another pyrethroid insecticide with structural similarities.

    Imiprothrin: A pyrethroid insecticide with a different substitution pattern on the cyclopropane ring.

Uniqueness

Methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. Its fluorine atom and ester group make it a valuable building block in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

2222981-41-9

Molecular Formula

C7H11FO2

Molecular Weight

146.16 g/mol

IUPAC Name

methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H11FO2/c1-6(2)4-7(6,8)5(9)10-3/h4H2,1-3H3

InChI Key

OSOOLBJZMWGQDU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(C(=O)OC)F)C

Purity

95

Origin of Product

United States

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